5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can provide information about the reactivity and stability of the compound .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Antibacterial and Biofilm Inhibition
Compounds with piperazine linkers and pyrazole cores have shown promising antibacterial efficacy against strains such as E. coli, S. aureus, and S. mutans. Notably, certain derivatives exhibited superior biofilm inhibition activities compared to known antibiotics like Ciprofloxacin, indicating potential utility in addressing bacterial biofilms and related infections (Mekky & Sanad, 2020).
Antimicrobial Activities
Chalcones and their cyclized derivatives, including pyrazolines and pyrimidines, have been synthesized and tested for their antimicrobial activities. These compounds were developed from structures that potentially share similarities with the target compound, showcasing a broad spectrum of antimicrobial efficacy (Solankee & Patel, 2004).
Selective and Partial Agonists of 5-HT3 Receptors
Piperazinopyrrolothienopyrazine derivatives have been evaluated for their affinity and selectivity towards 5-HT3 receptors, suggesting their potential in developing new therapeutic agents targeting the central nervous system, including treatments for anxiety and other psychiatric disorders (Rault et al., 1996).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, incorporating various moieties such as piperazine, have demonstrated significant anticancer and antiangiogenic effects in vivo against mouse tumor models. These findings highlight their potential as candidates for anticancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Molecular Docking and Biological Potentials
The synthesis and evaluation of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown significant antimicrobial and anticancer activities, supported by molecular docking studies. These results indicate the utility of such compounds in developing new antimicrobial and anticancer agents (Mehta et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-19(34)20-4-8-23(9-5-20)30-12-14-31(15-13-30)26(35)10-11-32-16-17-33-25(27(32)36)18-24(29-33)21-2-6-22(28)7-3-21/h2-9,16-17,24-25,29H,10-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFPLAIUMOYBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
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